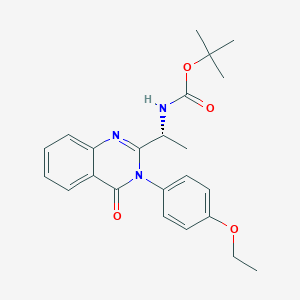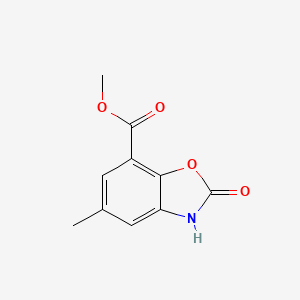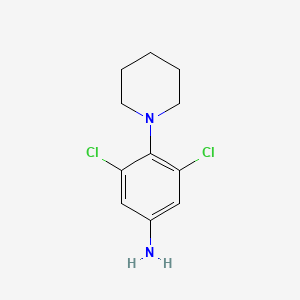
(R)-Tert-butyl 1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-YL)ethylcarbamate
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazolinone, ethoxyphenyl, and tert-butyl carbamate moieties. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze and confirm the structure of such compounds .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the carbamate group might undergo hydrolysis under acidic or basic conditions, and the aromatic ring might participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carbamate group and the aromatic ring might impact its solubility, while the quinazolinone moiety might influence its stability .
Scientific Research Applications
Synthesis and Stereochemical Properties :
- Natsugari et al. (2006) investigated the diastereoselective synthesis of atropisomeric 3-(2-substituted aryl)quinazolin-4-ones. They found that these compounds, including derivatives similar to the specified compound, have high stereochemical stability. The study highlights the significance of stereochemical properties in the synthesis of such compounds (Natsugari et al., 2006).
Antimicrobial and Anticonvulsant Activities :
- Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones and evaluated their antimicrobial and anticonvulsant activities. These compounds showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential in pharmaceutical applications (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Electrochemical and Surface Properties :
- Faydy et al. (2019) synthesized organic compounds based on 8-hydroxyquinoline, including derivatives similar to the specified compound, and evaluated them as corrosion inhibitors for carbon steel. Their findings indicate potential industrial applications in corrosion protection (Faydy et al., 2019).
Cytotoxic Activity and Molecular Docking :
- A study by Riadi et al. (2021) focused on the synthesis of a new derivative for potential use as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases. They explored its cytotoxic activity against various human cancer cell lines, suggesting its application in cancer therapy (Riadi et al., 2021).
Potential in Stroke Treatment :
- Marco-Contelles (2020) reviewed recent advances in tetramethylpyrazine nitrones and quinolylnitrones, including compounds similar to the specified one, for stroke treatment. These compounds show promise in thrombolytic activity and free radical scavenging, indicating their potential in medical applications (Marco-Contelles, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-6-29-17-13-11-16(12-14-17)26-20(15(2)24-22(28)30-23(3,4)5)25-19-10-8-7-9-18(19)21(26)27/h7-15H,6H2,1-5H3,(H,24,28)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGVRTLAWQZFSI-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2C(C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2[C@@H](C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine](/img/structure/B1421582.png)
![3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1421583.png)
![3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] hydrochloride](/img/structure/B1421586.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}aniline](/img/structure/B1421588.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-hydroxy-4-piperidinecarboximidamide](/img/structure/B1421589.png)
![4-[(2,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421591.png)





![3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid](/img/structure/B1421601.png)
